2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole is a chemical compound with the molecular formula C13H13ClN2S3 and a molecular weight of 328.907 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole typically involves the reaction of 4-chlorobenzyl chloride with 2-methyl-2-propenyl thiol in the presence of a base, followed by cyclization with thiosemicarbazide . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Scientific Research Applications
2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial agent, particularly against Helicobacter pylori. It may also exhibit anti-inflammatory and anticancer properties, making it a candidate for drug development.
Materials Science: The unique structural properties of thiadiazoles make them useful in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, helping to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity against Helicobacter pylori is believed to result from the inhibition of bacterial enzymes essential for survival . The compound may also interfere with cellular signaling pathways, leading to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
2-[(4-Chlorobenzyl)thio]-5-[(2-methyl-2-propenyl)thio]-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:
2-[(4-Chlorobenzyl)thio]-5-[(5-nitro-2-furyl)thio]-1,3,4-thiadiazole: This compound has shown strong anti-Helicobacter pylori activity.
2-[(4-Chlorobenzyl)thio]-5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazole: Known for its potential use in medicinal chemistry.
2-[(4-Chlorobenzyl)thio]-5-[(2,6-dichlorobenzyl)thio]-1,3,4-thiadiazole: Another derivative with unique properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H13ClN2S3 |
---|---|
Molecular Weight |
328.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-(2-methylprop-2-enylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H13ClN2S3/c1-9(2)7-17-12-15-16-13(19-12)18-8-10-3-5-11(14)6-4-10/h3-6H,1,7-8H2,2H3 |
InChI Key |
NCLVPQGTFVQZRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.